5-Propylthiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBKTNKFMMSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391013 | |
| Record name | 5-propylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39136-61-3 | |
| Record name | 5-propylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5 Propylthiazol 2 Amine and Analogous Thiazole Systems
Classical and Modern Approaches for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis, a versatile and time-honored method. tandfonline.comtandfonline.com Alongside this classical pathway, other cyclization strategies have been developed to access the 2-aminothiazole (B372263) core, often with improved efficiency and greener reaction conditions.
Hantzsch Pathway and its Optimized Protocols for Substituted 2-Aminothiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains a primary method for the construction of the 2-aminothiazole ring system. chemicalbook.comnih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thiourea (B124793) derivative. encyclopedia.pubtandfonline.com For the specific synthesis of 5-propylthiazol-2-amine, this would involve the reaction of an α-halo-pentanal or a related α-haloketone with thiourea.
In recent years, numerous optimized protocols have been developed to enhance the efficiency, yield, and environmental friendliness of the Hantzsch synthesis. These modern adaptations often employ catalysts and alternative reaction media. tandfonline.combenthamdirect.com For instance, molecular iodine has been demonstrated as a cheap, readily available, and non-toxic catalyst for the condensation of bromoketones with thiourea, leading to the rapid formation of pure 2-aminothiazole products under mild conditions. tandfonline.com Another green methodology utilizes a Cu(II)-iodine catalyzed Hantzsch condensation, where α-iodoketones are generated in situ from methyl aryl ketones and iodine, thus avoiding the direct use of lachrymatory α-halocarbonyls. benthamdirect.com
Furthermore, the use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating. rsc.org Solvent-free conditions have also been successfully employed, providing an eco-friendly and efficient alternative for the synthesis of 2-aminothiazoles. organic-chemistry.org
Table 1: Optimized Hantzsch Synthesis Protocols for 2-Aminothiazoles
| Catalyst/Condition | Reactants | Solvent | Key Advantages |
| Molecular Iodine | Bromoketones, Thiourea | Not specified | Mild conditions, rapid reaction, pure products. tandfonline.com |
| Cu(II)-Iodine | Methyl aryl ketones, Thiourea | PEG-400 | In situ generation of α-iodoketones, avoids lachrymatory reagents. benthamdirect.com |
| Microwave Irradiation | α-halocarbonyls, Thiourea | Various | Reduced reaction times, improved yields. rsc.org |
| Solvent-Free | 2-bromoacetophenones, Thiourea | None | Eco-friendly, fast reaction, good yields. organic-chemistry.org |
| Lactic Acid | Aralkyl ketones, NBS, Thiourea | Lactic Acid | Biodegradable solvent and catalyst, one-pot synthesis. tandfonline.com |
Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thiourea
The core of the Hantzsch synthesis is the cyclization reaction between an α-halocarbonyl compound and thiourea. bohrium.comencyclopedia.pub The mechanism involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound. encyclopedia.pub This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. encyclopedia.pub
The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl and the thiourea starting materials. nih.gov For the synthesis of this compound, the required α-halocarbonyl would be 1-halo-2-pentanone or a similar precursor. The reaction can be carried out under various conditions, from refluxing in ethanol (B145695) to using catalysts like sodium fluoride (B91410) or operating at ambient temperature in water. tandfonline.com
One-pot procedures starting from ketones, a halogen source like N-bromosuccinimide (NBS), and thiourea have gained popularity due to their efficiency. tandfonline.comclockss.org For example, a facile one-pot synthesis of 2-aminothiazole derivatives has been developed using copper(II) bromide, which facilitates both the α-bromination of aromatic methyl ketones and the subsequent cyclization with thiourea. clockss.org
Alternative Cyclization Methods for 2-Aminothiazole Scaffolds
One such approach involves the reaction of vinyl azides with potassium thiocyanate. encyclopedia.pubnih.gov Depending on the catalyst used (e.g., palladium(II) acetate (B1210297) or iron(III) bromide), this reaction can yield either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles. nih.gov
Another innovative method is the visible-light-induced reaction of active methylene (B1212753) ketone derivatives and thioureas at room temperature. organic-chemistry.orgthieme-connect.com This photocatalytic approach is considered a green chemistry method due to its mild reaction conditions and high product yields. organic-chemistry.org Electrochemical synthesis has also emerged as a green and safe technique, where 2-aminothiazoles are prepared from active methylene ketones and thioureas using an electric current, avoiding the need for external oxidants. nih.govbeilstein-journals.org
Furthermore, a domino alkylation-cyclization reaction of substituted propargyl bromides with thiourea derivatives under microwave irradiation provides a rapid entry to 2-aminothiazoles. encyclopedia.pub N-propargylamines have also been utilized as versatile building blocks, undergoing cyclization with carbon disulfide or other reagents to form thiazole cores. beilstein-journals.org
Functionalization and Derivatization Reactions of the Thiazole Core
Once the thiazole ring is formed, further functionalization can be achieved through various reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.
Introduction of Substituents via Electrophilic Substitution and Coupling Reactions
The thiazole ring exhibits distinct reactivity towards electrophilic and nucleophilic attack. Calculated π-electron densities indicate that electrophilic substitution preferentially occurs at the C-5 position, followed by the C-4 position. encyclopedia.pubnih.govkuey.net Conversely, nucleophilic substitution is favored at the C-2 position. encyclopedia.pubkuey.net This inherent reactivity allows for the regioselective introduction of functional groups. For instance, direct halogenation of the thiazole ring can be achieved, providing precursors for further modifications. udayton.edu
Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the C-C bond formation and the introduction of aryl or heteroaryl substituents onto the thiazole core. chim.it These reactions typically utilize a halogenated thiazole derivative as the starting material. researchgate.net Metal-free direct C-H arylation of heteroarenes, including thiazoles, has also been reported, offering a more atom-economical approach. chim.it
N-Alkylation of 2-Aminothiazole Derivatives
The amino group at the C-2 position of the thiazole ring can be readily functionalized through N-alkylation. mdpi.com This reaction allows for the introduction of various alkyl or arylalkyl groups, which can significantly influence the biological activity of the resulting compounds. nih.gov
The alkylation of 2-aminothiazoles can proceed at either the exocyclic amino group or the endocyclic nitrogen atom. acs.orgmdpi.com The regioselectivity of the alkylation can often be controlled by the reaction conditions. For example, N,N-disubstituted-2-aminothiazoles can be prepared by the alkylation of N-substituted 2-aminothiazoles in the presence of a strong base like lithium amide. acs.org In the absence of a condensing agent, alkylation may occur at the ring nitrogen, leading to the formation of 2-imino-3-substituted-thiazolines. acs.org Reductive amination is another effective method for the N-alkylation of 2-aminothiazoles. researchgate.net
Table 2: Functionalization Reactions of the Thiazole Core
| Reaction Type | Position(s) | Reagents/Conditions | Outcome |
| Electrophilic Substitution | C5 > C4 | Halogens, Nitrating agents, etc. | Introduction of electrophiles. encyclopedia.pubnih.govkuey.net |
| Nucleophilic Substitution | C2 | Nucleophiles | Substitution of leaving groups. encyclopedia.pubkuey.net |
| Suzuki-Miyaura Coupling | C2, C4, C5 | Halogenated thiazole, Boronic acid, Pd catalyst | C-C bond formation with aryl/heteroaryl groups. chim.it |
| N-Alkylation | 2-Amino group | Alkyl halides, Base | Introduction of alkyl groups on the exocyclic nitrogen. mdpi.comacs.org |
| N-Alkylation (Endocyclic) | Ring Nitrogen | Alkyl halides (no condensing agent) | Formation of 2-imino-3-substituted-thiazolines. acs.org |
| Reductive Amination | 2-Amino group | Aldehyde/Ketone, Reducing agent | N-alkylation of the amino group. researchgate.net |
Acylation Reactions of the Amino Group
The 2-amino group of the thiazole ring is a versatile functional handle that readily undergoes acylation reactions to form the corresponding N-acylthiazole derivatives. This transformation is fundamental in modifying the properties of the parent amine and is a common step in the synthesis of more complex molecules. The acylation is typically achieved by reacting the 2-aminothiazole with an acylating agent, such as an acyl chloride or an acid anhydride. nih.govmdpi.com
The reaction is generally carried out in the presence of a base, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov Pyridine (B92270) is a commonly used base and can also function as the solvent. nih.govmdpi.com Other inert solvents like methylene chloride, dioxane, or dimethylformamide may also be employed. mdpi.com For instance, the acylation of 2-aminothiazoles with chloroacetyl chloride in the presence of pyridine is a known method for producing chloroacetamide intermediates. nih.gov Similarly, reactions with various acyl halides in dry pyridine can produce a range of corresponding amides in high yields. nih.gov
In some protocols, particularly for less reactive amines, the reaction may require heating. However, many acylations proceed efficiently at room temperature or even at cooler temperatures (0–5 °C) in an ice-water bath, especially when using reactive acylating agents like ethyloxalyl chloride.
The table below summarizes typical conditions for the acylation of 2-aminothiazole systems.
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Product Type |
| Acyl Halides (e.g., Acetyl Chloride) | Pyridine | Pyridine | Room Temperature | N-Acyl-2-aminothiazole |
| Chloroacetyl Chloride | Pyridine, K₂CO₃ | Pyridine, THF | Room Temperature | N-Chloroacetyl-2-aminothiazole nih.govmdpi.com |
| Acid Anhydrides (e.g., Acetic Anhydride) | Sodium Bicarbonate | Water | Ice Bath to Room Temp. | N-Acyl-2-aminothiazole |
| Ethyloxalyl Chloride | Pyridine | Pyridine | 0 °C to Room Temp. | Ethyl Thiazol-2-ylcarbamoylcarboxylate |
Reactions Involving Diazonium Salts and Coupling Partners
The primary amino group at the C2 position of the thiazole ring can be converted into a diazonium salt, which is a highly valuable intermediate for introducing a variety of substituents onto the thiazole core. The process, known as diazotization, involves treating the 2-aminothiazole with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). nih.govias.ac.inaaasjournals.com Nitrosylsulfuric acid is also an effective diazotizing agent. google.comrsc.org
The resulting thiazole-2-diazonium salt is often unstable and is typically used immediately (in situ) in subsequent reactions. google.comunite.edu.mk These reactions fall into two main categories:
Substitution Reactions (Sandmeyer-type): The diazonium group can be replaced by various nucleophiles. For example, reaction with copper(I) halides (CuCl, CuBr) allows for the synthesis of 2-halo-thiazoles. nih.govias.ac.innih.gov This provides a pathway to compounds that are otherwise difficult to access. While classic Sandmeyer reactions are known for aromatic amines, their application to 2-aminothiazoles can be complicated by side reactions, but they remain a viable method for deamination or halogenation. ias.ac.innih.govjst.go.jp Heating the diazonium salt in the presence of excess hydrochloric acid can also yield the 2-chloro derivative. google.com
Azo Coupling Reactions: Thiazole-2-diazonium salts act as electrophiles and can attack electron-rich aromatic compounds (coupling partners) such as phenols, anilines, and other activated systems to form brightly colored azo compounds. nih.govpharmaguideline.com The coupling reaction is typically carried out in a buffered medium, often by adding sodium acetate to maintain an appropriate pH. nih.gov This reaction is extensively used in the synthesis of disperse dyes where the thiazole moiety is a key chromophore. nih.govrsc.orgscispace.com
The general scheme for the formation and reaction of a thiazole-2-diazonium salt is as follows:
Step 1 (Diazotization): 2-Aminothiazole + NaNO₂ + 2 eq. Acid (e.g., HCl) → Thiazole-2-diazonium Chloride nih.govaaasjournals.com
Step 2 (Coupling): Thiazole-2-diazonium Chloride + Coupling Partner (e.g., Phenol, Aniline) → Thiazolyl-azo Compound nih.govgoogle.com
Synthesis of Hybrid Structures Incorporating the this compound Moiety (e.g., Coumarin-Thiazole Hybrids)
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent approach in medicinal chemistry. The 2-aminothiazole scaffold is frequently integrated with other heterocyclic systems, such as coumarins, to create novel hybrid structures. unite.edu.mknih.govchula.ac.th
A primary method for synthesizing coumarin-thiazole hybrids involves an azo-coupling reaction. In this approach, a 2-aminothiazole derivative, such as an analogue of this compound, is first diazotized. unite.edu.mkresearchgate.net The resulting diazonium salt is then used as an electrophile to attack the electron-rich position 3 of a 4-hydroxycoumarin (B602359) core, forming a hydrazinylidene bridge between the two heterocyclic rings. unite.edu.mkresearchgate.net This synthetic strategy has been successfully applied to create a variety of thiazolylhydrazinylidene-chroman-2,4-diones. unite.edu.mk Research has suggested that increasing the length of the alkyl substituent on the thiazole ring, such as a propyl group, can play a key role in the biological activity of the final hybrid molecule. unite.edu.mkresearchgate.net
Alternative synthetic routes to coumarin-thiazole hybrids include:
Hantzsch-type Cyclization: Reacting 3-(2-bromoacetyl)-2H-chromen-2-one with various thioureas. chula.ac.thrsc.org
Condensation Reactions: Direct condensation of 3-(bromoacetyl)coumarins with 2-aminothiazoles in a solvent like refluxing ethanol. rsc.org
Multi-component Reactions: One-pot reactions involving a 3-(bromoacetyl)coumarin, an isothiocyanate, and cyanamide (B42294) can yield annulated thiazole-coumarin structures. rsc.org
These methods provide a versatile toolkit for accessing a wide range of hybrid molecules where the thiazole and coumarin (B35378) rings are linked in different orientations, offering diverse scaffolds for further investigation. tandfonline.comsemanticscholar.org
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound and its derivatives are critical steps to ensure the final product's purity. The choice of technique depends on the physical properties of the compound (e.g., solid, oil), its stability, and the nature of the impurities from the reaction.
Commonly employed methods include:
Precipitation and Filtration: In many syntheses, particularly those conducted in aqueous or partially aqueous media, the product may precipitate out of the solution upon completion of the reaction or after adjusting the pH. For instance, pouring an acylation reaction mixture from pyridine into ice-water often causes the N-acylated product to precipitate as a solid, which can then be collected by simple filtration. This is an efficient first step in isolation.
Recrystallization: This is the most common method for purifying solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial; common solvents for thiazole derivatives include ethanol, isopropyl alcohol, and cyclohexane.
Liquid-Liquid Extraction: When the product is soluble in organic solvents and the impurities are water-soluble (or vice-versa), liquid-liquid extraction is an effective purification method. A typical workup might involve dissolving the reaction mixture in a solvent like ethyl acetate and washing it with water or a basic aqueous solution (e.g., ammonium (B1175870) hydroxide) to remove acidic impurities. The organic layer containing the product is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed by evaporation. nih.gov
Column Chromatography: For mixtures that are difficult to separate by recrystallization or for non-crystalline (oily) products, column chromatography is the preferred method. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. nih.gov
Yield Optimization and Green Chemistry Considerations in Synthetic Routes
Optimizing reaction yields while adhering to the principles of green chemistry is a central goal in modern organic synthesis. For this compound and its analogues, several strategies can be employed to improve efficiency and reduce environmental impact.
Yield Optimization: Yields for the synthesis and derivatization of 2-aminothiazoles can vary significantly based on the chosen methodology. The classic Hantzsch thiazole synthesis and subsequent derivatization reactions can produce yields ranging from moderate to excellent (33% to over 90%). nih.govrsc.org Optimization often involves a systematic study of reaction parameters:
Catalyst Choice: In the Hantzsch synthesis, using an efficient catalyst can significantly improve yields and reaction times. Recently, heterogeneous catalysts like copper silicate (B1173343) have been shown to produce excellent yields. nanobioletters.com
Solvent and Temperature: Screening different solvents and adjusting the temperature can have a profound effect on reaction rate and final yield. rsc.orgresearchgate.net
Reagent Stoichiometry: Careful control of the molar ratios of reactants is essential to maximize the formation of the desired product and minimize side reactions.
Green Chemistry Considerations: Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents. Modern approaches focus on developing more environmentally benign alternatives.
Green Solvents: Water is an ideal green solvent. The acylation of amines has been successfully performed in an aqueous medium using sodium bicarbonate, which avoids toxic organic solvents and catalysts. mdpi.com Polyethylene glycol (PEG-400) has also been used as a greener solvent for thiazole synthesis. bepls.com
Catalyst-Free and Reusable Catalysts: Some protocols have been developed that proceed efficiently without a catalyst, simply by refluxing in a suitable solvent system. bepls.com The use of heterogeneous, reusable catalysts, such as copper silicate or custom-designed magnetic nanocatalysts, is a key green strategy. rsc.orgnanobioletters.com These catalysts can be easily separated from the reaction mixture by filtration or with a magnet and reused, reducing waste and cost. rsc.orgnanobioletters.com
Alternative Reagents: Replacing hazardous reagents is another important aspect. For example, in the Hantzsch synthesis, toxic and volatile α-haloketones are often used. Some methods replace iodine, a common reagent, with safer and more sustainable halogen sources like trichloroisocyanuric acid (TCCA). rsc.org
Energy Efficiency: The use of non-conventional energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. bepls.com
By integrating these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly. bepls.comacs.org
Advanced Spectroscopic and Structural Characterization of 5 Propylthiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
Proton NMR (1H NMR) Applications in Thiazole (B1198619) Analysis.researchgate.netuniversalprint.orgrsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For 2-aminothiazole (B372263) derivatives, the chemical shifts of the protons are influenced by their local electronic environment.
In the case of 5-Propylthiazol-2-amine, the protons of the propyl group would exhibit characteristic signals. The -CH2- group adjacent to the thiazole ring would be expected to show a signal, while the subsequent -CH2- and terminal -CH3 groups would appear at distinct chemical shifts, typically upfield. The proton on the thiazole ring (at the C4 position) would have a specific chemical shift, and the protons of the amino group (-NH2) would typically appear as a singlet. universalprint.org For instance, in related 2-aminothiazole structures, the amino group protons can appear as a singlet around 4.9 ppm, and the thiazole proton can be observed around 6.7 ppm. universalprint.org The addition of D2O can be used to confirm the presence of -NH protons as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org
The following table provides expected ¹H NMR chemical shifts for this compound based on data from similar structures.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Thiazole-H (C4-H) | ~ 6.5 - 7.0 | Singlet |
| -NH₂ | ~ 4.5 - 5.5 | Singlet (broad) |
| -CH₂- (alpha to ring) | ~ 2.5 - 2.8 | Triplet |
| -CH₂- (beta to ring) | ~ 1.6 - 1.9 | Sextet |
| -CH₃ | ~ 0.9 - 1.1 | Triplet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (13C NMR) for Carbon Skeleton Determination.asianpubs.orgnih.govcdnsciencepub.com
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For this compound, the ¹³C NMR spectrum would show signals for the three carbons of the propyl group and the three carbons of the thiazole ring. The C2 carbon, bonded to the amino group and the ring nitrogen, would appear significantly downfield. The C4 and C5 carbons of the thiazole ring would also have characteristic chemical shifts. In similar thiazole derivatives, the C2 carbon of the thiazole ring can appear at approximately 168 ppm, while other ring carbons and substituent carbons appear at higher fields. universalprint.orgrsc.org
Below is a table of anticipated ¹³C NMR chemical shifts for this compound.
| Carbon | Expected Chemical Shift (ppm) |
| Thiazole-C2 | ~ 165 - 170 |
| Thiazole-C4 | ~ 120 - 125 |
| Thiazole-C5 | ~ 130 - 135 |
| -CH₂- (alpha to ring) | ~ 25 - 30 |
| -CH₂- (beta to ring) | ~ 20 - 25 |
| -CH₃ | ~ 10 - 15 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.jst.go.jpcdnsciencepub.com
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of bonds.
For this compound, the IR spectrum would display several key absorption bands:
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. orgchemboulder.comlibretexts.org
C-H Stretching: The propyl group will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. libretexts.org
C=N Stretching: The C=N bond within the thiazole ring will have a characteristic absorption, often observed around 1515 cm⁻¹ in similar derivatives. universalprint.org
C=C Stretching: The C=C bond of the thiazole ring will also show a stretching vibration, typically in the region of 1455 cm⁻¹. universalprint.org
N-H Bending: The N-H bending vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The C-N stretching of an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com
C-S Stretching: The C-S bond within the ring will also have a characteristic absorption, often seen around 1091 cm⁻¹ in related compounds. universalprint.org
The following table summarizes the expected IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) |
| Propyl group | C-H Stretch | 2850 - 2960 |
| Thiazole ring | C=N Stretch | ~ 1515 |
| Thiazole ring | C=C Stretch | ~ 1455 |
| -NH₂ | N-H Bend | 1580 - 1650 |
| Thiazole ring | C-N Stretch | 1250 - 1335 |
| Thiazole ring | C-S-C Stretch | ~ 1091 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS).jst.go.jpresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The ionization process can cause the molecule to break into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. The fragmentation of the propyl group would likely be a prominent feature in the mass spectrum.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
Studies on a variety of 2-aminothiazole derivatives reveal that they predominantly crystallize in the monoclinic and triclinic crystal systems. tandfonline.comresearchgate.net The specific space group is dictated by the symmetry of the molecule and its arrangement within the crystal lattice. For instance, the presence of a center of inversion in the packing of molecules often leads to centrosymmetric space groups like P2₁/c in the monoclinic system or P-1 in the triclinic system. tandfonline.comresearchgate.net The choice of crystal system is influenced by factors such as the nature and size of substituents on the thiazole ring and the specific crystallization conditions.
A survey of related structures indicates a commonality in their crystallographic parameters, as detailed in the table below.
| Compound Name | Crystal System | Space Group | Reference |
| 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine | Triclinic | P-1 | researchgate.net |
| N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine | Monoclinic | P2₁/c | researchgate.net |
| Various N-aryl-4-phenyl-thiazol-2-amine derivatives | Monoclinic | P2₁/c or P2₁/n | tandfonline.com |
This table presents data for derivatives of 2-aminothiazole to infer potential crystallographic properties for this compound.
Torsional angles, or dihedral angles, are crucial for describing the conformation of a molecule. In 2-aminothiazole derivatives, key torsional angles define the orientation of substituents relative to the thiazole ring, which can influence both the molecule's biological activity and its crystal packing. For example, in N,4-disubstituted thiazol-2-amine derivatives, the torsional angles involving the bonds between the thiazole ring and its substituents indicate the degree of planarity or twisting in the molecule. researchgate.net
Analysis of compounds like 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole reveals that significant dihedral angles between the thiazole ring and its aromatic substituents can lead to a distinctly non-planar molecular structure. researchgate.net The conformation of the propyl group in this compound would be characterized by the C-C-C-C torsion angles, which would likely adopt a staggered conformation to minimize steric hindrance.
| Torsional Angle Description | Compound | Value (°) | Significance | Reference |
| Dihedral angle between naphthalene (B1677914) and thiazole rings | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | 14.24(16) | Indicates a non-planar molecular conformation. | researchgate.net |
| Dihedral angle between anisole (B1667542) and thiazole rings | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | 13.18(23) | Contributes to the overall twisted geometry. | researchgate.net |
| Torsion angle between heptyl chain and anisole ring | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | -61.1(4) | Defines the orientation of the alkyl chain. | researchgate.net |
This table provides examples of torsional angles in a complex thiazole derivative to illustrate their role in defining molecular conformation.
The crystal packing of 2-aminothiazole derivatives is typically governed by a network of hydrogen bonds and other non-covalent interactions. A recurrent and dominant motif is the formation of centrosymmetric dimers through intermolecular hydrogen bonds involving the amino group and the thiazole nitrogen. tandfonline.comnih.gov
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of all close contacts and their relative importance to the crystal's stability. researchgate.netnih.gov
While hydrogen bonds are often the primary directing forces, weaker interactions such as C-H···π and π···π stacking are crucial for consolidating the crystal packing. nih.gov In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, C-H···π interactions are observed between a methyl group's hydrogen atom and the center of the thiazole ring, connecting molecular layers. nih.gov
Hirshfeld surface analysis allows for the deconstruction of the surface into a 2D fingerprint plot, which quantifies the contribution of different types of intermolecular contacts to the total surface area. For 2-aminothiazole derivatives, these plots consistently show that H···H contacts, representing van der Waals forces, make up the largest contribution to the crystal packing. researchgate.netnih.gov
Significant contributions also arise from hydrogen bonds, which appear as distinct spikes on the fingerprint plot. The most prominent of these are typically O···H/H···O, N···H/H···N, and S···H/H···S contacts. nih.gov In 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the key interactions are quantified as follows: H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), N···H/H···N (13.0%), and C···H/H···C (7.6%). nih.gov The red spots on the d_norm surface visually confirm the locations of the strongest hydrogen bonds, such as N-H···N and N-H···O interactions, which are the cornerstones of the supramolecular architecture. researchgate.netnih.govnih.gov
| Intermolecular Contact | Contribution (%) | Compound | Reference |
| H···H | 37.6% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |
| O···H/H···O | 16.8% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |
| S···H/H···S | 15.4% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |
| N···H/H···N | 13.0% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |
| C···H/H···C | 7.6% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |
| H···H | 51.5% | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | researchgate.net |
| C···H/H···C | 31.8% | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | researchgate.net |
| S···H/H···S | 7.0% | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | researchgate.net |
This table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two different 2-aminothiazole derivatives, providing a quantitative insight into their crystal packing.
Biological Activities and Mechanistic Studies of 5 Propylthiazol 2 Amine and Thiazole Analogues
Anticancer Activity and Cellular Mechanisms
Thiazole-based compounds have demonstrated notable efficacy as anticancer agents, targeting various hallmarks of cancer. nih.govnih.gov Their mechanisms of action are diverse, ranging from inducing cell death and inhibiting proliferation to preventing metastasis.
In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines
The cytotoxic and antiproliferative effects of thiazole (B1198619) analogues have been evaluated across a range of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of various cancer cells, including those from breast, lung, and cervical cancers.
For instance, a lead thiazole compound demonstrated potent activities in inhibiting the migration and invasion of metastatic human breast cancer cells (MDA-MB-231), cervical cancer cells (HeLa), and lung cancer cells (A549). nih.gov Other studies have reported the cytotoxicity of various thiazole derivatives against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.commdpi.comcttjournal.com For example, one study found that a novel 1,3-thiazole analogue, compound 4, exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 cells with IC50 values of 5.73 µM and 12.15 µM, respectively. mdpi.com Similarly, hybrid thiazole-amino acid derivatives have shown moderate to good cytotoxicity towards A549, HeLa, and MCF-7 cell lines. nih.gov A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives also displayed anticancer activity against A-549 lung cancer cells. researchgate.net
| Compound/Derivative | Cell Line | Activity | IC50 Value | Source |
|---|---|---|---|---|
| Thiazole Lead Compound 1 | MDA-MB-231, HeLa, A549 | Antimigration, Anti-invasion | ~100 nM range | nih.gov |
| Novel 1,3-Thiazole Analogue (Compound 4) | MCF-7 | Antiproliferative | 5.73 µM | mdpi.com |
| Novel 1,3-Thiazole Analogue (Compound 4) | MDA-MB-231 | Antiproliferative | 12.15 µM | mdpi.com |
| Thiazole-amino acid hybrid (5f) | A549 | Cytotoxicity | 4.21 µM | nih.gov |
| Thiazole-amino acid hybrid (5o) | HeLa | Cytotoxicity | 2.07 µM | nih.gov |
| Thiazole-amino acid hybrid (5ac) | MCF-7 | Cytotoxicity | 4.57 µM | nih.gov |
Antimigration and Anti-invasion Properties
A key aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Thiazole derivatives have been investigated as potent inhibitors of these processes. nih.gov A series of thiazole derivatives were found to exhibit strong antimigration and anti-invasion activities, potentially through the inhibition of fascin, an actin-bundling protein linked to tumor progression and metastasis. nih.gov The most potent analogue in one study, designated 5p, inhibited 50% of cell migration at a concentration of just 24 nM. nih.gov Further studies provided evidence that the antimigratory action of these thiazole analogues involved targeting fascin, as they could abrogate the enhanced cell motility in cancer cells overexpressing this protein. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer agents work by inducing apoptosis in tumor cells. Thiazole derivatives have been shown to trigger apoptosis and modulate the cell cycle in various cancer cell lines. mdpi.comnih.govfrontiersin.org
One study found that a novel thiazole derivative induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com This compound also increased the populations of both early and late apoptotic cells. mdpi.com Other research has shown that certain thiazole analogues can induce cell cycle arrest at the G2/M phase. nih.govmdpi.com For example, a benzothiazole (B30560) derivative was found to cause a significant G2/M arrest in cancer cells. nih.govdntb.gov.ua This cell cycle blockade is often a precursor to apoptosis. frontiersin.org The induction of apoptosis by thiazole compounds can be mediated through the intrinsic, or mitochondrial-dependent, pathway, involving the upregulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes like Bcl-2. frontiersin.orgrsc.org
Inhibition of Enzyme Systems
The anticancer effects of thiazole derivatives can also be attributed to their ability to inhibit specific enzyme systems that are crucial for cancer cell growth and proliferation.
Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govnih.govfrontiersin.org Elevated levels of polyamines are often found in tumor cells, making ODC a target for cancer therapy. nih.gov Inhibition of ODC can disrupt polyamine synthesis, thereby impeding cancer cell growth. scbt.comresearchgate.net While specific studies on 5-Propylthiazol-2-amine are limited, the general class of compounds that inhibit ODC represents a valid strategy in anticancer research. nih.govfrontiersin.org
Karyopherin Beta 1 (KPNB1): Also known as importin β1, KPNB1 is involved in the nuclear transport of proteins and is often overexpressed in cancer cells. nih.gov An aminothiazole derivative was identified to have strong anticancer activity by targeting KPNB1. nih.govbwise.kr This compound showed a strong binding affinity for KPNB1 and was found to inhibit the importin pathway. nih.gov Since the inhibition of KPNB1 has been shown to significantly suppress cancer cell proliferation, it represents a promising target for thiazole-based anticancer agents. nih.govbwise.kr
DNA Damage Induction
Inducing DNA damage in cancer cells is a common mechanism of action for many chemotherapeutic drugs. This damage can trigger cell cycle arrest and apoptosis if it is beyond the cell's repair capacity. A study on a benzothiazole derivative, compound '5g', demonstrated its ability to induce DNA double-strand breaks. nih.govdntb.gov.ua This DNA damage was linked to an elevation in reactive oxygen species (ROS) and was proposed as the underlying cause for the observed G2/M cell cycle arrest. nih.govdntb.gov.ua Other novel thiazole-based cyanoacrylamide derivatives have also been assessed for their nuclease activity, with some showing improved DNA cleavage upon irradiation. nih.gov
In Vivo Antimetastasis Potential
To assess the in vivo potential of these compounds, researchers have utilized models such as the chick embryo chorioallantoic membrane (CAM) assay. nih.govmdpi.com This assay is a valuable tool for studying angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. nih.govmdpi.com Potent thiazole derivatives have demonstrated strong antiangiogenesis activity in the CAM assay, effectively blocking the formation of new blood vessels. nih.gov This in vivo evidence supports the antimigration and anti-invasion properties observed in vitro and highlights the potential of these thiazole analogues as antimetastatic agents. nih.gov
Investigation of Intracellular Reactive Oxygen Species (ROS) Generation
The generation of intracellular reactive oxygen species (ROS) is a critical factor in the mechanism of action for many therapeutic compounds, influencing processes from antimicrobial activity to anti-inflammatory effects. Thiazole derivatives have been investigated for their role in modulating ROS levels.
Studies on novel thiazole derivatives, such as N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), have demonstrated a significant impact on ROS generation in inflammatory conditions. In lipopolysaccharide (LPS)-treated BV-2 microglial cells, KHG26700 was shown to downregulate the enhanced levels of ROS, lipid peroxidation, and nitric oxide. nih.gov This suggests that the anti-inflammatory effects of certain thiazole analogues are mediated, at least in part, by their ability to reduce oxidative stress. nih.gov The production of ROS can impair the integrity of biological membranes, DNA, and proteins, and its reduction is a key therapeutic target. mdpi.com
Quinone-based compounds are known to induce ROS, which can contribute to apoptosis in cancer cells. mdpi.com While not specific to this compound, this highlights a broader mechanism where heterocyclic compounds can exert their biological effects through the modulation of intracellular ROS. mdpi.com The antioxidant and antiradical activities of phenolic thiazoles have also been documented, with their efficacy attributed to the presence of phenolic groups and a hydrazone moiety which can mitigate ROS damage. nih.gov Cancer and oxidative stress are closely linked, as excessive ROS levels can lead to DNA damage and contribute to the development of various diseases. researchgate.net
Subcellular Localization Studies
Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action. Fluorescent dyes based on the thiazole scaffold, such as Thiazole Orange (TO), are widely used for this purpose. TO and its derivatives are known as light-up fluorescent probes that exhibit a significant increase in fluorescence upon binding to nucleic acids like DNA and RNA. nih.govnih.gov
These probes have been instrumental in imaging and staining nucleic acids within live cells. rsc.org For example, a novel fluorescent dye integrating a thiazole orange moiety demonstrated strong performance in staining RNA within the nucleolus of living cells. rsc.org Conjugates of Thiazole Orange with molecules like neomycin have been developed to enhance cell permeability and target intracellular RNA, localizing primarily in the nucleolus. researchgate.net Such studies indicate that the thiazole core can direct molecules to specific cellular compartments, particularly the nucleus and nucleolus, where they interact with nucleic acids. nih.govresearchgate.netias.ac.in The ability of these compounds to intercalate into double-stranded DNA or RNA is a key feature of their localization and fluorescent properties. nih.gov
Antimicrobial Properties
Antibacterial Activity
Thiazole and its derivatives are a significant class of heterocyclic compounds that have been extensively studied for their antibacterial properties against a wide range of pathogens. biointerfaceresearch.com The thiazole ring is a core component of various clinically used drugs, and its derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. tandfonline.com
Numerous studies have synthesized and screened libraries of thiazole derivatives to identify potent antibacterial agents. For instance, a series of 2-amino-5-alkylidene-thiazol-4-ones showed modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The antibacterial efficacy is highly dependent on the substituents attached to the thiazole core. nih.govmdpi.com In another study, newly synthesized thiazole derivatives demonstrated significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with some compounds showing potency comparable to standard antibiotics like ampicillin (B1664943) and gentamicin. tandfonline.com
The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, contributing to their inhibitory actions. mdpi.com Research has also explored the isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole to improve physicochemical properties and antimicrobial activity, indicating that modifications to the core structure can enhance potency. mdpi.com
| Compound Type | Target Bacteria | Observed Activity | Reference |
|---|---|---|---|
| 2-amino-5-alkylidene-thiazol-4-ones | P. aeruginosa, B. subtilis, S. aureus | Modest to significant activity, with one compound reaching a MIC of 4 μg/mL against P. aeruginosa. | nih.gov |
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Good activity against E. coli and B. cereus. One derivative showed better activity against resistant E. coli than reference drugs. | mdpi.com |
| Substituted Thiazole Derivatives | S. aureus, K. pneumoniae | Significant activity, comparable to ampicillin and gentamicin. | tandfonline.com |
| Quinoxaline-based C-2 amine analogues | S. aureus, B. subtilis, MRSA, E. coli | Good to moderate activity with MICs ranging from 4–32 μg/mL against various strains. | nih.gov |
Antifungal Activity
The thiazole scaffold is also a key feature in the development of new antifungal agents. Thiazole derivatives have demonstrated potent activity against a variety of fungal pathogens, including clinically important Candida species. researchgate.net
One study on newly synthesized thiazole derivatives reported a very strong antifungal effect against clinical Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane structure. nih.gov Another series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones also displayed very good antifungal activity, with the majority of compounds showing better potency than the standard drug ketoconazole (B1673606) against several fungal strains. mdpi.com
Structure-activity relationship (SAR) studies have shown that lipophilicity and the nature of substituents on the thiazole ring are major drivers of antifungal activity. researchgate.net For example, the presence of a 4-chloro substituent was found to be beneficial for antifungal potency. mdpi.com Molecular docking studies suggest that these compounds may exert their effect by inhibiting key fungal enzymes like 14α-lanosterol demethylase (CYP51). mdpi.com
| Compound Type | Target Fungi | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Novel Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | nih.gov |
| Hydrazine-thiazole derivatives | Candida spp., Cryptococcus spp. | 0.45 - 31.2 µM | researchgate.net |
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various fungal strains | 27.7 - 578 µM | mdpi.com |
| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Some compounds showed good activity compared to fluconazole. | uobaghdad.edu.iq |
Antiparasitic Activity (e.g., Against Trypanosoma brucei)
Thiazole-containing compounds have emerged as a promising scaffold in the search for new treatments for neglected tropical diseases caused by parasites of the Trypanosoma genus. researchgate.net Specifically, derivatives of thiazole have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), and Trypanosoma cruzi, which causes Chagas disease. researchgate.netplu.mx
Research into 5-nitro-2-aminothiazole-based compounds revealed that most derivatives were active or moderately active against T. brucei brucei and T. cruzi. nih.govnih.gov Structure-activity relationship studies have indicated that lipophilicity can correlate with antitrypanosomal activity. nih.gov Hybrid molecules that combine the thiazole or thiazolidinone core with other fragments like phenyl-indole have demonstrated excellent activity against T. b. brucei and T. b. gambiense, with some compounds showing IC50 values in the submicromolar range. researchgate.net
Furthermore, pyridyl-phenyl-thiazole (PPT) derivatives have been identified as a privileged scaffold for developing active molecules against T. cruzi. Certain PPT analogs displayed high antiparasitic potency, with half-maximal effective concentration (EC50) values ranging from 1.15 to 2.38 μM against intracellular forms of the parasite, coupled with a low toxicity profile. plu.mxscielo.brscielo.br The proposed mechanisms for some thiazole derivatives include the inhibition of essential parasite enzymes, such as squalene (B77637) epoxidase, which is involved in ergosterol (B1671047) production. scielo.br
Anti-inflammatory Mechanisms
Thiazole derivatives have been recognized for their potent anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response. researchgate.net These compounds can interfere with key signaling pathways and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netinformahealthcare.com
The anti-inflammatory effects of some thiazole derivatives are achieved by blocking the activity of COX-2 and 5-LOX enzymes in the arachidonic acid pathway. researchgate.net For example, a study on N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) in microglial cells showed that it significantly reduced the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov This effect was linked to the regulation of the NLRP3 inflammasome-mediated signaling pathway. nih.govnih.gov The NLRP3 inflammasome is a crucial sensor that activates inflammatory responses, and its dysfunction is associated with chronic inflammatory diseases. nih.govnih.gov
Other research has identified certain 5-methylthiazole-thiazolidinone conjugates as selective COX-1 inhibitors. mdpi.com Molecular docking studies have suggested that these compounds bind to key residues in the active site of the COX-1 enzyme. mdpi.com By inhibiting these key enzymes and pathways, thiazole derivatives can effectively reduce the production of inflammatory mediators, highlighting their potential as therapeutic agents for inflammatory conditions. researchgate.nettandfonline.comwisdomlib.org
Antioxidant and Free Radical Scavenging Activities
The 2-aminothiazole core is a key feature in many compounds designed for their antioxidant potential. mdpi.com These derivatives have demonstrated the ability to neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a variety of disease pathologies. The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge different types of radicals.
For instance, studies on various aminothiazole derivatives have demonstrated significant free radical scavenging activity. nih.gov One study on a synthesized aminothiazole analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), showed potent, concentration-dependent antioxidant capabilities. nih.govbohrium.com This compound effectively scavenged hydroxyl radicals, nitric oxide (NO) radicals, and peroxyl radicals. nih.govbohrium.com Mechanistic studies revealed a bimolecular rate constant of 3 x 10(8) M(-1)s(-1) for scavenging peroxyl radicals. nih.govbohrium.com Similarly, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were evaluated for their antioxidant activity using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Compounds with electron-donating substituents showed particularly significant radical scavenging potential. nih.gov
The antioxidant activity of these compounds is often compared to standard antioxidants like ascorbic acid and trolox. In several assays, aminothiazole derivatives have shown radical scavenging activity greater than these standards. nih.gov This protective effect has been observed in models of H₂O₂-induced oxidative damage to DNA and red blood cell membranes. nih.gov
| Compound/Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Hydroxyl Radical Scavenging | 84% protection against deoxyribose degradation at 3.07 µM. | nih.govbohrium.com |
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Nitric Oxide (NO) Radical Scavenging | 20% scavenging at 3.07 µM. | nih.govbohrium.com |
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Peroxyl Radical Scavenging | Scavenges with a bimolecular rate constant of 3 x 10(8) M(-1)s(-1). | nih.govbohrium.com |
| 2-aminothiazole sulfonamide derivatives | DPPH Radical Scavenging | Compound 8 showed the most promise with 90.09% DPPH scavenging. | excli.de |
| 2-aminothiazole sulfonamide derivatives | Superoxide Dismutase (SOD) Mimic | Compound 8 showed 99.02% activity. | excli.de |
| 2-amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, Hydroxyl, NO, Superoxide Scavenging | Compounds 6a, 6c, and 6e showed significant scavenging effects. | nih.gov |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of thiazole derivatives. These studies systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its efficacy and selectivity.
The nature and position of alkyl substituents on the thiazole scaffold can have a profound impact on biological activity. Research has shown that even minor changes, such as altering the length of an alkyl chain, can significantly modify a compound's potency.
For instance, in a study of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, varying the alkyl substitution at the thiazole nitrogen from methyl to ethyl, propyl, and other longer chains led to greater antimigration activities. acs.org The most potent analogue in that series featured a longer alkyl chain substitution on the thiazole nitrogen. acs.org Conversely, introducing a methyl group at the C4 or C5 position of the thiazole ring has been shown to decrease the cytotoxic potency of some 2-aminothiazole analogues in certain cancer cell lines. nih.gov Another study noted that introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core improved antitumor activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov These findings highlight that the influence of alkyl groups is highly dependent on their position and the specific biological activity being measured.
| Structural Modification | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Increasing alkyl chain length (methyl, ethyl, propyl) | Thiazole Nitrogen | Increased antimigration activity in cancer cells. | acs.org |
| Introduction of a methyl group | C4 or C5 position | Decreased cytotoxic potency in some cancer cell lines. | nih.gov |
| Methyl substitution | C5 position | Near complete loss of antimigration activity. | acs.org |
| Increasing acyl chain length (2-acetamido vs. 3-propanamido) | 2-amino group | Improved broad-spectrum antitumor activity. | nih.gov |
Modifications beyond simple alkyl substitutions, such as the introduction of different functional groups or the creation of fused ring systems, are critical for tuning the efficacy and selectivity of thiazole-based compounds. The electronic properties and steric bulk of substituents can influence how a molecule interacts with its biological target.
SAR studies have revealed that aromatic substitutions on the thiazole ring often improve antitumor activity more than small alkyl substitutions. nih.gov For example, the position of a chloro-substituent on a phenyl ring attached to the thiazole core was found to be crucial, with the activity order being m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov In another case, moving a phenyl ring from one position on the thiazole to another resulted in a more linear analogue with stronger growth inhibitory effects. acs.org Fusing the thiazole ring with other cyclic structures can also lead to novel activities. For example, a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative exhibited potent antitumor activity, suggesting that this fused ring system is a promising core for development. researchgate.net The combination of different substituents, such as a bromo group at the 5th position and a hydroxyl group at the 2nd position, has been found to be beneficial for enhancing antimicrobial potency. nih.gov These modifications highlight the principle that fine-tuning the thiazole core is a powerful strategy for developing compounds with desired biological profiles. researchgate.net
Mechanistic Elucidation via Molecular Target Interaction Studies
Identifying the specific molecular targets of this compound and its analogues is key to understanding their mechanism of action. These studies move beyond observing a biological effect to explaining how the compound functions at a cellular and molecular level.
Molecular docking and enzyme inhibition assays are common methods used to identify these targets. For example, a series of 5-methylthiazole-thiazolidinone conjugates were predicted through docking studies to interact favorably with the cyclooxygenase-1 (COX-1) enzyme. mdpi.com Subsequent in vitro assays confirmed that these compounds were indeed selective COX-1 inhibitors, identifying this enzyme as the main molecular target for their anti-inflammatory activity. mdpi.com The docking study further revealed that the residue Arg 120 in the COX-1 active site was crucial for the interaction. mdpi.com
In the context of cancer, disrupting key protein-protein interactions is a promising therapeutic strategy. A recent study identified 5-thiocyanatothiazol-2-amines as potent disruptors of the interaction between WDR5 and MYC, a protein frequently amplified in human cancers. nih.gov The inhibitory activity was confirmed through biophysical methods, and the lead compounds showed significant cellular activity against multiple MYC-driven cancer cell lines. nih.gov
For antimicrobial analogues, the mechanism can involve direct interaction with microbial structures. One study suggested that a 2-aminothiazole compound exerts its synergistic effect with the antibiotic polymyxin (B74138) E by targeting and disrupting the outer membrane of Gram-negative bacteria. nih.gov For antioxidant aminothiazoles, the mechanism involves direct interaction with free radicals. Pulse radiolysis studies have shown that after an initial interaction with a peroxyl radical, the resulting nitrogen-centered radical on the aminothiazole molecule transforms into a more stable sulfur-centered radical before the final, non-radical product is formed. nih.govbohrium.com
Applications and Future Research Directions of 5 Propylthiazol 2 Amine in Scientific Domains
Role in Medicinal Chemistry and Drug Discovery Pipelines
The 2-aminothiazole (B372263) moiety is a cornerstone in drug discovery, found in several clinically approved drugs. researchgate.netnih.govchemicalbook.com Its versatile scaffold allows for extensive modification, making it a frequent starting point in the development of novel therapeutic agents. researchgate.netmdpi.com
In drug discovery, the 2-aminothiazole framework is a valuable starting point for identifying and optimizing lead compounds. researchgate.net The amino group and the thiazole (B1198619) ring are active functional groups that can be readily modified to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, structure-activity relationship (SAR) studies have shown that substitutions at the C4 and C5 positions of the thiazole ring, such as the propyl group in 5-propylthiazol-2-amine, can significantly influence biological activity. researchgate.net Researchers can synthesize libraries of derivatives by modifying these positions to fine-tune the compound's interaction with specific biological targets. researchgate.net
The 2-aminothiazole scaffold is integral to the development of agents targeting infectious diseases and cancer. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer effects. nih.govnih.govtandfonline.com
Infectious Diseases: Derivatives of 2-aminothiazole have shown significant in vitro activity against a range of microbial pathogens. researchgate.netnih.govtandfonline.com Studies have demonstrated both antibacterial and antifungal properties, positioning these compounds as promising candidates for new anti-infective drugs. researchgate.netnih.gov The mechanism of action can involve the inhibition of essential microbial enzymes, disrupting critical cellular processes. tandfonline.comnih.gov The structural versatility of the scaffold allows for the development of agents that can overcome existing drug resistance mechanisms. nih.gov
Cancer: The 2-aminothiazole nucleus is a fundamental component of several anticancer drugs, including the tyrosine kinase inhibitor Dasatinib. nih.govnih.gov Research has documented that various analogs exhibit potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov The anticancer activity often stems from the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or histone deacetylases (HDACs). chemicalbook.com Modifications of the 2-aminothiazole core have led to the discovery of compounds that can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. chemicalbook.com
| Compound Class | Target Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| 2,4-disubstituted thiazole amides | A549 (Lung), HeLa (Cervical), HT29 (Colon) | Antiproliferative activity with IC50 values in the micromolar range. nih.gov | nih.gov |
| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Various cancer cell lines and fibroblast cells | Potent cytotoxic effects against tested cancer cell lines. mdpi.com | mdpi.com |
| Acyl-substituted 2-aminothiazoles | Leukemia cell line | Significant growth inhibition (GI) values, with propanamido function showing improved activity. nih.gov | nih.gov |
| Indole-linked thiazoles | Various cancer cell lines | Promising anticancer potential with cell line selectivity. nih.gov | nih.gov |
Utility as a Building Block in Complex Organic Synthesis
Beyond its direct biological applications, this compound is a versatile chemical building block for constructing more complex molecules. researchgate.netlifechemicals.comcymitquimica.com The thiazole ring is an aromatic heterocycle with multiple reactive sites, and the primary amino group provides a key handle for further chemical transformations. researchgate.netwikipedia.org
The synthesis of 2-aminothiazoles is often achieved via the Hantzsch thiazole synthesis, a reliable method that makes compounds like this compound readily accessible as starting materials. rsc.orgresearchgate.net Once formed, the amino group can react to form amides, Schiff bases, and other derivatives, allowing for its incorporation into larger, multifunctional molecular architectures. nih.govmdpi.com This utility is crucial in combinatorial chemistry, where libraries of compounds are generated for high-throughput screening in drug discovery and materials science. researchgate.netlifechemicals.com The 5-acylthiazole skeleton, a related structure, has been shown to be a precursor for a wide range of building blocks, including alcohols, oximes, and secondary amines, highlighting the synthetic potential of a functionalized thiazole ring. researchgate.net
Potential in Materials Science and Industrial Applications
The unique electronic and structural properties of the thiazole ring make it an attractive component for the design of advanced functional materials. arid.myresearchgate.net
Liquid Crystals: Thiazole derivatives have been successfully incorporated into molecules that exhibit liquid crystalline properties. arid.myuobaghdad.edu.iqosi.lv The rigid, planar structure of the thiazole ring can act as a core mesogenic unit, which is essential for the formation of liquid crystal phases. arid.myresearchgate.net The presence of flexible terminal chains, such as the propyl group in this compound, is a critical design feature that influences the temperature range and type of mesophase (e.g., nematic or smectic). arid.myuobasrah.edu.iq Studies on Schiff bases containing a thiazole moiety have shown that the heterocycle favors the formation of the nematic phase, demonstrating its profound influence on mesogenic properties. arid.my
| Compound Structure | Terminal Group(s) | Observed Mesophase(s) | Reference |
|---|---|---|---|
| Schiff bases with thiazole moiety | Alkoxy chains of varying lengths | Nematic (N). arid.my | arid.my |
| 2,4-substituted-1,3-thiazole derivatives | Varies (amines, esters) | Nematic (N), Smectic C (SmC). uobaghdad.edu.iq | uobaghdad.edu.iq |
| 2-(4-Alkoxybenzylideneamino) thiazoles | Alkoxy and Nitrophenoxy groups | Monotropic or Enantiotropic Nematic. researchgate.net | researchgate.net |
Molecular Switches: While the application of thiazole derivatives as molecular switches is a less explored area, the fundamental properties of heterocyclic systems offer potential. The development of molecules that can reversibly change their conformation in response to external stimuli is a key goal in materials science. At present, the use of this compound in this specific application is speculative and represents an opportunity for future research.
Thiazole derivatives are promising candidates for the development of chemical sensors due to their electronic properties and the presence of heteroatoms capable of coordination. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, making them suitable for use in chemosensors. researchgate.netscientificarchives.com Upon binding with an analyte, these sensors can produce a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorimetric). researchgate.netresearchgate.net
For example, Thiazole Orange, a well-known fluorescent dye, demonstrates a significant increase in fluorescence upon binding to nucleic acids, a property that has been widely exploited in biological sensing. nih.govmdpi.com The thiazole ring is a key component of its chromophore. Similarly, thiazole-linked covalent organic frameworks (COFs) have been designed for water sensing, where the nitrogen-rich thiazole units act as basic sites that can be protonated, leading to a visible color change. mdpi.com These examples underscore the potential of incorporating the this compound scaffold into novel sensor systems for environmental and biological monitoring. scientificarchives.com
Innovations in Chemical Processes and Catalysis
The synthesis of the thiazole scaffold, the core of this compound, has been a subject of extensive research, leading to significant innovations in chemical processes and catalysis. nih.gov The classical and most recognized method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. nbinno.com However, modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methodologies. nih.gov
Recent advancements have focused on green chemistry principles to minimize hazardous waste and improve energy efficiency. nih.gov These innovative techniques include microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and non-toxic catalysts. nih.gov Such methods offer considerable advantages over conventional approaches, including reduced reaction times, higher yields, and simpler purification processes. nih.gov
Catalysis plays a pivotal role in modern thiazole synthesis. A variety of catalysts have been explored to enhance the efficiency and selectivity of the reactions. For instance, metal-free catalytic systems and nano-catalysts are gaining traction for their high efficacy and reusability. researchgate.net These catalysts facilitate the construction of the thiazole ring under milder conditions, making the synthesis of derivatives like this compound more scalable and cost-effective. nih.govresearchgate.net One-pot, multi-component reactions are also a significant innovation, allowing for the assembly of complex thiazole derivatives from simple precursors in a single step, which streamlines the synthetic process significantly. nih.gov
Table 1: Comparison of Synthetic Methods for Thiazole Derivatives
| Method | Key Features | Advantages | Catalysts/Conditions |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of α-haloketones and thioamides. nbinno.com | Well-established, versatile for a wide array of substitutions. nbinno.com | Typically requires heating in a solvent like ethanol (B145695). researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. nih.gov | Drastically reduced reaction times, often higher yields. nih.gov | Can be performed with or without a catalyst, often solvent-free. nih.gov |
| Ultrasound Synthesis | Application of ultrasonic waves to enhance the reaction rate. nih.gov | Improved yields, shorter reaction times, energy efficiency. nih.gov | Often performed at room temperature. nih.gov |
| Green Catalyst-Based Approach | Employs non-toxic and reusable catalysts. nih.gov | Environmentally friendly, sustainable, cost-effective. nih.gov | Examples include ionic liquids, solid acids, and nano-catalysts. nih.govresearchgate.net |
| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov | Various catalysts can be employed to facilitate the reaction. nih.gov |
Challenges and Opportunities in this compound Research
While the thiazole ring is a privileged scaffold in medicinal chemistry, research on specific derivatives like this compound faces distinct challenges and offers unique opportunities. researchgate.netnih.gov A primary challenge is the development of regioselective synthetic methods to introduce substituents at specific positions of the thiazole ring. For this compound, this involves ensuring the propyl group is selectively placed at the C5 position.
Another significant challenge lies in modulating the physicochemical properties of thiazole derivatives to improve their pharmacokinetic profiles, such as bioavailability, selectivity, and metabolic stability, while reducing potential toxicity. researchgate.netdergipark.org.tr Overcoming these hurdles is crucial for the translation of promising compounds from laboratory research to practical applications.
These challenges, however, create numerous opportunities. The functionalization of the 2-amino group and the propyl substituent on the this compound backbone provides a fertile ground for creating novel analogues with tailored biological activities. mdpi.com The amino group can be readily modified to form amides, ureas, or sulfonamides, which can significantly alter the compound's interaction with biological targets. nih.gov Similarly, modifications to the propyl chain could influence lipophilicity and binding affinity.
There is a substantial opportunity to explore this compound as a building block in the synthesis of more complex molecules and materials. Its structure can be incorporated into larger frameworks to develop new therapeutic agents, agrochemicals, or functional materials. nih.gov The exploration of its coordination chemistry with various metal ions also presents an opportunity for developing new catalysts or imaging agents. mdpi.com
Table 2: Challenges and Opportunities in this compound Research
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Achieving high regioselectivity for the C5-propyl substitution. | Development of novel, highly selective catalytic systems. nih.gov |
| Medicinal Chemistry | Optimizing bioavailability, selectivity, and toxicity profiles. researchgate.net | Functionalization at the 2-amino and 5-propyl positions to create diverse chemical libraries for screening. dergipark.org.trmdpi.com |
| Pharmacology | Identifying specific biological targets and mechanisms of action. | Screening against a wide range of biological targets (e.g., kinases, enzymes, receptors) to uncover new therapeutic potential. dergipark.org.trnih.gov |
| Materials Science | Limited understanding of its properties when incorporated into polymers or materials. | Use as a monomer or functionalizing agent to create novel materials with unique electronic or optical properties. nih.gov |
Future Perspectives in Thiazole Chemistry and its Translational Impact
The future of thiazole chemistry, including derivatives like this compound, is exceptionally bright, with vast potential for translational impact across various scientific fields. dergipark.org.tr The versatility of the thiazole scaffold ensures its continued relevance in drug discovery. researchgate.net Future research will likely focus on designing and synthesizing novel thiazole derivatives with enhanced efficacy and improved safety profiles for a multitude of diseases, including cancer, diabetes, and microbial infections. dergipark.org.trijpsjournal.com
Advancements in computational chemistry and artificial intelligence are poised to accelerate the discovery process. In silico screening and predictive modeling can help identify the most promising thiazole-based candidates for synthesis and biological evaluation, saving time and resources. bohrium.com This approach allows for a more rational design of molecules like this compound, targeting specific biological pathways with high precision.
The translational impact of thiazole chemistry is already significant, with numerous FDA-approved drugs containing this heterocyclic core, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib. dergipark.org.trbohrium.com This proven track record provides a strong foundation for the future development of new therapeutics. The ongoing exploration of thiazole derivatives will undoubtedly lead to the discovery of next-generation drugs that can address unmet medical needs. dergipark.org.tr
Beyond medicine, the unique electronic properties of the thiazole ring make it a valuable component in the development of organic materials, such as dyes, sensors, and components for organic light-emitting diodes (OLEDs). nih.govnih.gov Future research will continue to expand these applications, leveraging the chemical tunability of the thiazole nucleus to create materials with advanced functionalities. The continued investigation into the synthesis and properties of specific compounds like this compound will contribute to this expanding field, potentially unlocking novel applications in both medicine and materials science. nih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-propylthiazol-2-amine to achieve high yield and purity?
To optimize synthesis, focus on:
- Reaction conditions : Use inert atmospheres (e.g., nitrogen) during alkylation to prevent oxidation of intermediates. Solvent choice (e.g., DMF for nucleophilic substitution) and temperature control (60–80°C) are critical .
- Catalysts : Palladium-based catalysts for cross-coupling reactions improve regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity >95% .
- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals tracks reaction progress .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound and its intermediates?
- ¹H/¹³C NMR : Confirm proton environments (e.g., NH₂ at δ 5.2–5.5 ppm) and carbon backbone .
- FT-IR : Identify NH₂ stretches (~3300 cm⁻¹) and thiazole ring vibrations (C-S-C at 650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 157.06) .
- Elemental analysis : Validate purity (C, H, N, S deviations <0.4%) .
Q. How should researchers design initial biological activity screens for this compound derivatives?
- Target selection : Prioritize enzymes (e.g., acetylcholinesterase) based on structural analogs .
- Assay protocols :
- Enzyme inhibition: Ellman’s method for IC₅₀ determination, using donepezil as a positive control .
- Antimicrobial activity: Broth microdilution (MIC values against S. aureus and E. coli) .
- Controls : Include vehicle (DMSO) and reference compounds. Triplicate measurements reduce variability .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target enzymes like acetylcholinesterase?
- Molecular docking : Use AutoDock Vina or GOLD to dock into the AChE active site (PDB: 4EY7). Glide SP/XP scoring functions refine pose selection .
- Post-docking analysis :
- Molecular dynamics (MD): Simulate ligand-protein interactions (50 ns) to assess stability (RMSD <2 Å) .
- Binding free energy: Calculate via MM/PBSA to correlate with experimental IC₅₀ values .
- Validation : Compare docking poses with crystallized inhibitors (e.g., rivastigmine) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound analogs to enhance pharmacological properties?
- Substituent variation : Modify the C5 propyl group (e.g., branched alkyl, aryl) while retaining the 2-amine .
- QSAR modeling : Correlate logP, molar refractivity, and Hammett σ with bioactivity. For example, increased logP may enhance BBB penetration .
- Data integration : Use hierarchical clustering to group analogs by activity profiles (e.g., IC₅₀, toxicity) .
Q. What methodologies are recommended to resolve contradictions between in vitro and in vivo efficacy data for this compound-based therapeutics?
- In vitro adjustments : Account for serum protein binding via equilibrium dialysis .
- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .
- Species-specific models : Use primary hepatocytes from the same species as in vivo studies to predict metabolism .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reaction efficiency and safety?
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., alkylation) to improve heat dissipation .
- Solvent optimization : Replace THF with EtOAc/water biphasic systems for easier workup .
- Safety protocols : Conduct differential scanning calorimetry (DSC) to assess thermal risks of intermediates .
Q. What experimental approaches are critical for elucidating the mechanism of action of this compound in neurodegenerative disease models?
- Transcriptomics : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., NF-κB, autophagy) .
- Genetic models : CRISPR/Cas9 knockout of candidate targets (e.g., APP in Alzheimer’s models) .
- In vivo imaging : Radiolabel analogs (e.g., ¹⁸F-PET tracers) to monitor brain distribution in transgenic mice .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
